1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by its unique structure, which includes a tetrahydroisoquinoline core and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoroethyl group.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include corresponding ketones or carboxylic acids.
Reduction products may yield corresponding alcohols or amines.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one can be compared to other similar compounds, such as:
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: This compound lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trichloroethan-1-one: The presence of chlorine atoms instead of fluorine atoms can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-16)2-1-3-9(8)15/h1-3H,4-6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDILHGZRKQHQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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